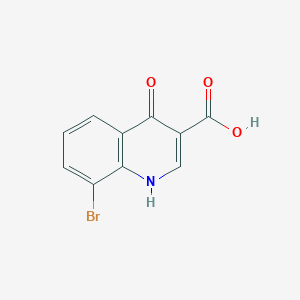

8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGXZLINWIUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352761 | |

| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-17-2 | |

| Record name | 8-Bromo-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-4-hydroxyquinoline-3-carboxylic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, physical characteristics, spectral properties, and general reactivity, alongside a discussion of the known biological activities of the broader 8-hydroxyquinoline class of compounds.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While specific, experimentally determined data for its melting point, boiling point, and solubility remain to be definitively published in readily accessible literature, its fundamental properties have been characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | [2][3] |

| Molecular Weight | 268.06 g/mol | [2][3] |

| CAS Number | 35973-17-2 | [2][3] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [2] |

| InChI Key | NKUGXZLINWIUOR-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1cnc2c(Br)cccc2c1O | [3] |

| XlogP (Predicted) | 2.5 | [2][4] |

| Monoisotopic Mass | 266.95311 Da | [2] |

Synthesis and Reactivity

The synthesis of 8-hydroxyquinoline derivatives can be achieved through various established methods, such as the Skraup or Friedländer synthesis for the quinoline core.[5] Specific substitution patterns are often introduced through subsequent reactions. For instance, bromination of 8-substituted quinolines has been investigated to yield mono- and di-bromo derivatives.[6]

A general synthetic approach for quinoline-4-carboxylic acids involves the Gould-Jacobs reaction. While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for the basic hydrolysis of related ester precursors is as follows:

Experimental Protocol: General Basic Hydrolysis for Quinoline-4-carboxylic Acid Synthesis

-

A suspension of the corresponding ethyl ester (2 mmol) in a 4% sodium hydroxide hydroalcoholic solution (5 ml) is refluxed.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 5 hours).

-

After cooling to room temperature, the mixture is acidified to a low pH by the addition of concentrated hydrochloric acid.

-

The resulting solid precipitate is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethanol.

The chemical reactivity of the 8-hydroxyquinoline scaffold is characterized by the electron-deficient nature of the pyridine ring and the phenolic properties of the hydroxyl group, making it amenable to electrophilic aromatic substitution and other modifications.[7]

Spectral Data

Detailed, experimentally obtained spectral data for this compound are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the known properties of its functional groups.

Table 2: Expected Spectral Characteristics

| Spectroscopy | Feature | Expected Region/Characteristics |

| ¹H NMR | Aromatic Protons | Signals in the aromatic region (typically δ 7.0-9.0 ppm). |

| Hydroxyl Proton | A broad singlet, chemical shift can vary depending on solvent and concentration. | |

| Carboxylic Acid Proton | A very broad singlet, typically downfield (δ 10-13 ppm). | |

| ¹³C NMR | Aromatic Carbons | Signals in the aromatic region (typically δ 110-160 ppm). |

| Carbonyl Carbon | Signal for the carboxylic acid carbonyl group (typically δ 165-185 ppm). | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | A very broad band in the region of 3300-2500 cm⁻¹. |

| C=O Stretch (Carboxylic Acid) | A strong, sharp band around 1700-1725 cm⁻¹. | |

| O-H Stretch (Phenol) | A broad band around 3200-3600 cm⁻¹. | |

| C=C and C=N Stretches | Bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring. |

Biological Activity and Potential Applications

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[7][8] The biological activity of 8-HQ derivatives is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes in pathogens or cancer cells.

While specific biological data for this compound is limited in the reviewed literature, related 8-hydroxyquinoline derivatives have shown significant activity:

-

Antimicrobial and Antifungal Activity: Various halogenated 8-hydroxyquinoline derivatives have demonstrated potent activity against a range of bacteria and fungi.[5] For example, a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin displayed significant effects against both susceptible and drug-resistant bacterial strains, with MIC values ranging from 4–16 µg/mL.[7]

-

Anticancer Activity: The anticancer potential of 8-hydroxyquinoline derivatives is an active area of research. Their mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.

-

Enzyme Inhibition: Certain quinoline-4-carboxylic acids have been investigated as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for antiproliferative and anti-inflammatory therapies.[9]

The introduction of a bromine atom and a carboxylic acid group to the 8-hydroxyquinoline scaffold in this compound is expected to modulate its physicochemical properties, such as lipophilicity and metal-chelating ability, which in turn would influence its biological activity. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

Visualizations

To aid in the understanding of the synthetic and mechanistic context of this compound, the following diagrams are provided.

References

- 1. This compound CAS#: 35973-17-2 [m.chemicalbook.com]

- 2. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 35973-17-2 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. rroij.com [rroij.com]

- 6. acgpubs.org [acgpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is achieved through the well-established Gould-Jacobs reaction, a robust method for the formation of 4-hydroxyquinoline scaffolds. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthesis Pathway

The synthesis of this compound is a three-step process commencing with the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate. The resulting intermediate, diethyl 2-((2-bromoanilino)methylene)malonate, undergoes a thermally induced cyclization to form the corresponding ethyl ester of the quinoline core. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.

The overall reaction scheme is as follows:

Step 1: Condensation 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate to form diethyl 2-((2-bromoanilino)methylene)malonate.

Step 2: Thermal Cyclization The intermediate undergoes intramolecular cyclization at an elevated temperature to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis The ethyl ester is hydrolyzed to produce this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are based on analogous reactions due to the limited availability of specific data for the 8-bromo derivative.

| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Condensation | 2-Bromoaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-((2-bromoanilino)methylene)malonate | None | 110-130 | 1.5-2 | ~94 | [1] |

| 2. Thermal Cyclization | Diethyl 2-((2-bromoanilino)methylene)malonate | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Diphenyl ether | 240 | 0.5 | - | [1] |

| 3. Hydrolysis | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Sodium Hydroxide | This compound | Ethanol/Water | Reflux | 5 | ~87.5 | [1] |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture with stirring to 110-130°C.

-

Maintain the temperature for 1.5 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, heat diphenyl ether to 240°C.

-

Slowly add a solution of diethyl 2-((2-bromoanilino)methylene)malonate (1 equivalent) in a minimal amount of diphenyl ether to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 240°C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

-

Dilute the mixture with an equal volume of petroleum ether or hexane to facilitate further precipitation.

-

Collect the solid product by filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid.

Step 3: Synthesis of this compound

Methodology:

-

In a round-bottom flask, suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 5 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford the final product.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

An In-Depth Technical Guide to 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

CAS Number: 35973-17-2

This technical guide provides a comprehensive overview of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a halogenated quinoline derivative of interest to researchers and professionals in drug discovery and development. This document collates available data on its physicochemical properties, synthesis, and potential biological activities, presenting the information in a structured and accessible format for a scientific audience.

Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below, combining data from various chemical suppliers and databases.[1] While experimental data for some properties are limited, predicted values from computational models are also included.

| Property | Value | Source |

| CAS Number | 35973-17-2 | [1] |

| Molecular Formula | C₁₀H₆BrNO₃ | [1] |

| Molecular Weight | 268.06 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 436.9 ± 45.0 °C | |

| Density (Predicted) | 1.862 ± 0.06 g/cm³ | |

| pKa (Predicted) | 0.56 ± 0.30 | |

| InChI | 1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| SMILES | OC(=O)c1cnc2c(Br)cccc2c1O |

Synthesis and Experimental Protocols

Another potential route is the bromination of a pre-formed 4-hydroxyquinoline-3-carboxylic acid scaffold. The bromination of 8-substituted quinolines has been investigated, and these methods could be optimized for the desired product.[2]

General Experimental Workflow for Quinoline Synthesis (Gould-Jacobs Reaction Adaptation):

Caption: A potential synthetic workflow for this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Spectral Data

Experimental spectral data for this compound is not available in a consolidated form in the public domain. However, characteristic spectral features can be predicted based on its structure.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the bromine, hydroxyl, and carboxylic acid groups.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the ten carbon atoms of the quinoline core and the carboxylic acid. The carbon attached to the bromine atom would likely appear in the 110-130 ppm range, while the carbonyl carbon of the carboxylic acid would be significantly downfield.

Expected FT-IR Spectral Data: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring in the 1600-1400 cm⁻¹ region.[3]

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively studied. However, the broader class of 8-hydroxyquinoline derivatives is known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[4] The mechanism of action for many 8-hydroxyquinolines is attributed to their ability to chelate metal ions, which can disrupt essential biological processes in pathogens and cancer cells.

Research on the closely related compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, has shown notable antimicrobial properties, with a proposed mechanism involving the disruption of bacterial cell wall synthesis.[5] Furthermore, studies on other brominated 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines, with some derivatives acting as topoisomerase I inhibitors.[6][7]

Given these precedents, it is plausible that this compound could exhibit similar biological activities. Further research is warranted to elucidate its specific mechanism of action and potential therapeutic applications.

Hypothesized Mechanism of Action - Topoisomerase I Inhibition:

Caption: A proposed mechanism of action via Topoisomerase I inhibition.

Safety and Handling

According to available safety data, this compound is classified as an eye irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves.

GHS Hazard Statements:

-

H319: Causes serious eye irritation.

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, its structural similarity to other biologically active quinolines suggests that it may possess interesting pharmacological properties. This guide provides a summary of the available information to serve as a starting point for researchers and developers. Further empirical studies are necessary to fully characterize its synthesis, properties, and applications.

References

- 1. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this molecule.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₀H₆BrNO₃[1][2][3][4] |

| Molecular Weight | 268.06 g/mol [1][3][4] |

| CAS Number | 35973-17-2[1][3][4] |

| Monoisotopic Mass | 266.95311 Da[2][3] |

| Physical Form | Solid[4] |

| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid[2][3] |

| InChI Key | NKUGXZLINWIUOR-UHFFFAOYSA-N[2][4] |

| SMILES | OC(=O)c1cnc2c(Br)cccc2c1O[1][4] |

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. It is calculated by summing the atomic weights of each constituent atom.

Methodology:

-

Identify the Molecular Formula: The molecular formula for this compound was determined to be C₁₀H₆BrNO₃.[1][2][3][4]

-

Determine Atomic Weights: The standard atomic weights of the constituent elements are utilized:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Bromine (Br): ~79.904 amu

-

Nitrogen (N): ~14.007 amu

-

Oxygen (O): ~15.999 amu

-

-

Calculate Total Molecular Weight: The molecular weight is the sum of the masses of all atoms in the molecule:

-

(10 * 12.011) + (6 * 1.008) + (1 * 79.904) + (1 * 14.007) + (3 * 15.999) = 268.06 g/mol

-

This calculated value is consistent with data from mass spectrometry analysis, which provides a highly accurate experimental mass, and is corroborated by supplier and database information.[1][3][4]

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a chemical compound like this compound, starting from initial identification to final data compilation.

References

A Technical Guide to the Physicochemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on its known properties, outlines a standardized experimental protocol for solubility determination, and presents a logical workflow for its analysis.

Core Physicochemical Properties

While extensive experimental data is not available, a summary of the compound's basic identifiers and predicted properties is presented in Table 1. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | PubChem[1] |

| Molecular Weight | 268.06 g/mol | PubChem[1] |

| Predicted pKa | 0.56 ± 0.30 | ChemicalBook |

| Predicted Boiling Point | 436.9 ± 45.0 °C | ChemicalBook |

| Physical Form | Solid | Sigma-Aldrich |

Table 1: General Properties of this compound

Experimental Determination of Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of specific experimental solubility data for this compound, this section details a standardized and widely accepted protocol for determining the thermodynamic solubility of a solid compound: the shake-flask method.[2][3] This method is considered the "gold standard" for its reliability in establishing equilibrium solubility.[2]

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature.[3] An excess of the solid compound is agitated in the solvent for a sufficient period to ensure the solution becomes saturated. Following the separation of the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4][5]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), organic solvents)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the filtered sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound are not well-documented, quinoline derivatives, in general, are known to exhibit a wide range of biological activities.[6] Many quinoline-based compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] For instance, some quinoline-3-carboxylic acids have been identified as inhibitors of protein kinase CK2, a key enzyme in various cellular signaling pathways.[8][9]

The logical workflow for investigating the biological activity of a novel quinoline derivative like this compound would typically involve a series of in vitro and in vivo studies.

This guide serves as a foundational resource for researchers interested in this compound. While specific experimental data remains to be elucidated, the provided protocols and workflows offer a robust framework for its further investigation.

References

- 1. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intrigue: A Technical Guide to the Postulated Mechanism of Action of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the postulated mechanism of action for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related quinoline-3-carboxylic acid derivatives to propose a plausible mode of action, offering a foundation for future research and development.

Executive Summary

This compound belongs to the quinoline carboxylic acid class of compounds, which has demonstrated a range of biological activities. Based on the analysis of analogous compounds, it is hypothesized that the primary mechanism of action for this compound involves the inhibition of protein kinase CK2 (formerly casein kinase II) . This inhibition is likely a key contributor to its potential downstream effects, including anticancer and antimicrobial activities. This guide will delve into the specifics of this proposed mechanism, supported by data from related compounds, and outline potential experimental approaches for validation.

Postulated Core Mechanism: Protein Kinase CK2 Inhibition

Protein kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently implicated in various diseases, most notably cancer.

The structural features of this compound, particularly the quinoline-3-carboxylic acid core, are analogous to other reported inhibitors of CK2. For instance, the related compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has been identified as an inhibitor of protein kinase CK2. It is proposed that the 4-hydroxy and 3-carboxylic acid groups of this compound can form crucial hydrogen bonds and electrostatic interactions within the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates. The bromine atom at the 8-position may contribute to the overall binding affinity and selectivity through hydrophobic or halogen bonding interactions.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the potential inhibitory activity of this compound, the following table summarizes the IC50 values of related quinoline-3-carboxylic acid derivatives against protein kinase CK2. It is important to note that these values are for analogous compounds and experimental determination for the title compound is required for confirmation.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | ND | Identified as a hit compound, but specific IC50 value not provided in the initial screening.[1] |

| Various 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | A study on a series of related compounds showed a range of inhibitory activities.[1] |

ND: Not Determined in the cited literature.

Potential Downstream Effects and Therapeutic Implications

The inhibition of protein kinase CK2 can lead to a cascade of downstream cellular effects, which may underpin the observed biological activities of related bromo-hydroxyquinoline derivatives, such as anticancer and antimicrobial effects.

-

Anticancer Activity: By inhibiting CK2, this compound could potentially suppress the proliferation of cancer cells and induce apoptosis. CK2 is known to phosphorylate and regulate numerous proteins involved in cell cycle progression and survival pathways.

-

Antimicrobial Activity: While the primary postulated mechanism is CK2 inhibition, quinoline derivatives are also known to possess antimicrobial properties. One potential mechanism for a related compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, is the disruption of bacterial cell wall synthesis. It is plausible that this compound could exhibit a similar dual-action mechanism.

Experimental Protocols for Mechanism Validation

To validate the postulated mechanism of action of this compound, the following experimental protocols are recommended:

In Vitro Protein Kinase CK2 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of recombinant human protein kinase CK2.

Methodology:

-

Reagents: Recombinant human CK2α, CK2β, ATP, and a specific peptide substrate (e.g., RRRADDSDDDDD).

-

Assay Principle: A radiometric assay using [γ-³²P]ATP or a non-radioactive method such as ADP-Glo™ Kinase Assay can be employed.

-

Procedure:

-

Prepare a reaction mixture containing the CK2 enzyme, peptide substrate, and varying concentrations of this compound in a suitable buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

-

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with CK2 in a cellular context.

Methodology:

-

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble CK2 at each temperature using Western blotting.

-

-

Data Analysis: A shift in the melting curve of CK2 in the presence of the compound indicates target engagement.

Safety and Toxicity

According to available safety data sheets, this compound is classified as an eye irritant. Standard laboratory safety precautions should be observed when handling this compound.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a protein kinase CK2 inhibitor. The proposed mechanism of action provides a solid framework for future studies aimed at validating its biological targets and elucidating its therapeutic potential. Further research should focus on comprehensive in vitro and in vivo studies to confirm its efficacy and safety profile. The exploration of its potential dual-action as an antimicrobial agent also warrants further investigation. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Navigating the Biological Landscape of Quinoline Carboxylic Acids: A Focus on 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. The functionalization of this scaffold provides a versatile platform for the development of novel therapeutic agents. This technical guide focuses on the anticipated biological activities of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a specific derivative that combines the key features of the 8-hydroxyquinoline and 4-hydroxyquinoline-3-carboxylic acid pharmacophores. While direct experimental data on this particular compound is limited in the public domain, this paper will extrapolate its potential biological profile based on the well-documented activities of its structural relatives.

The 8-Hydroxyquinoline Moiety: A Metal Chelator with Diverse Biological Effects

The 8-hydroxyquinoline (oxine) core is renowned for its potent metal-chelating properties, which are central to its diverse biological activities.[1][2] By binding to essential metal ions, 8-hydroxyquinoline derivatives can disrupt critical cellular processes in pathogenic organisms and cancer cells. This mechanism underpins a range of observed effects:

-

Antimicrobial and Antifungal Activity: 8-Hydroxyquinolines have demonstrated significant efficacy against a broad spectrum of bacteria and fungi.[1][3] Their mechanism is often attributed to the chelation of metal ions crucial for microbial growth and enzyme function, leading to the disruption of cellular integrity and metabolic pathways.[1][4] For instance, some derivatives exhibit their antimicrobial action by interfering with bacterial cell wall synthesis.[4] A novel 8-hydroxyquinoline derivative, L14, has shown potent in vitro and in vivo antifungal activity, suggesting the therapeutic potential of this class of compounds.[3]

-

Anticancer Activity: The chelation of iron and copper in the tumor microenvironment can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.[5] Furthermore, 8-hydroxyquinoline derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival.[6] The conjugation of 8-hydroxyquinoline to other bioactive molecules, such as benzothiazole, has yielded metal complexes with significant cytotoxicity against various cancer cell lines.[7]

-

Neuroprotective Properties: The ability of 8-hydroxyquinolines to chelate metal ions implicated in neurodegenerative diseases, such as Alzheimer's, has been a key area of investigation. By modulating metal-ion homeostasis, these compounds can potentially mitigate metal-induced neurotoxicity.

The 4-Hydroxyquinoline-3-carboxylic Acid Scaffold: Targeting Cellular Metabolism

The 4-hydroxyquinoline-3-carboxylic acid core is another important pharmacophore found in compounds with significant biological activities. A primary mechanism of action for derivatives of this scaffold is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8]

-

Antiproliferative and Immunosuppressive Effects: By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[8] This leads to cell cycle arrest, particularly in rapidly proliferating cells like cancer cells and activated lymphocytes, thus exerting antiproliferative and immunosuppressive effects.[8] The carboxylate group at the 3-position is crucial for binding to the enzyme, often forming key interactions with amino acid residues in the active site.[8]

Anticipated Biological Profile of this compound

Based on the activities of its constituent pharmacophores, this compound is hypothesized to possess a multi-target biological profile. The presence of the 8-bromo substituent may further enhance its activity and modulate its pharmacokinetic properties.

Potential Mechanisms of Action

The biological activity of this compound is likely to be multifaceted, stemming from the combined properties of the 8-hydroxyquinoline and 4-hydroxyquinoline-3-carboxylic acid scaffolds.

Caption: Hypothesized dual mechanism of action for this compound.

Future Directions

The biological activities outlined in this guide are based on the established pharmacology of related compounds. To ascertain the specific profile of this compound, a comprehensive series of in vitro and in vivo studies are required. Initial screening should focus on its antimicrobial, antifungal, and anticancer activities. Mechanistic studies would then be necessary to elucidate its precise molecular targets and pathways. The findings from such research will be crucial in determining the therapeutic potential of this promising, yet understudied, molecule.

References

- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: A Technical Overview

Preamble: An exhaustive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. For researchers and drug development professionals, access to precise structural data is critical for understanding molecular interactions, guiding synthesis efforts, and predicting physicochemical properties.

To fulfill the core requirements of a detailed technical guide, this document will instead provide a comprehensive analysis of a closely related and structurally characterized compound: 5,7-Dibromo-2-methylquinolin-8-ol . The methodologies, data presentation, and structural analyses provided herein serve as a robust template for what would be expected in a whitepaper for the originally requested compound, once its crystal structure is determined.

Introduction to 5,7-Dibromo-2-methylquinolin-8-ol

5,7-Dibromo-2-methylquinolin-8-ol is a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Compounds from this family are of significant interest due to their wide range of biological activities, which include antimicrobial, anticancer, and neuroprotective effects. The determination of their three-dimensional structure is paramount for understanding the structure-activity relationships (SAR) that govern their therapeutic potential. X-ray crystallography provides definitive insights into molecular geometry, conformation, and the supramolecular assembly driven by intermolecular forces. This guide details the synthesis, crystallization, and complete single-crystal X-ray diffraction analysis of this exemplar compound.

Experimental Protocols

Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol

The synthesis of the title compound was adapted from the procedure described by Choi & Chi (2004).[1]

-

Reaction Setup: A mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium bicarbonate (NaHCO₃, 5 g) was prepared in methanol (MeOH, 50 ml).

-

Bromination: A solution of bromine (5 ml) in methanol (50 ml) was added to the mixture.

-

Stirring: The reaction mixture was stirred for 5 minutes at room temperature.

-

Quenching: Sodium sulfite (Na₂SO₃, 2.5 g) was added to quench the excess bromine.

-

Isolation: The mixture was filtered and the collected solid was washed with water (100 ml).

-

Drying: The resulting white solid was dried under vacuum to yield the raw product (8.9 g, 89% yield).

Crystallization

Single crystals suitable for X-ray diffraction were obtained through recrystallization. The raw product was dissolved in boiling ethanol and allowed to cool slowly to room temperature, which promoted the formation of high-quality single crystals.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a Bruker SMART CCD area-detector diffractometer.

-

Data Collection: A suitable single crystal (0.40 × 0.24 × 0.22 mm) was mounted and maintained at a temperature of 93 K. Data were collected using Mo Kα radiation (λ = 0.71073 Å). A total of 13,437 reflections were measured.

-

Data Reduction: Data were processed using the SAINT software package. A multi-scan absorption correction was applied using SADABS.

-

Structure Solution and Refinement: The structure was solved using direct methods with SHELXS97 and refined on F² by full-matrix least-squares using SHELXL97. Hydrogen atoms were placed in constrained positions.

Data Presentation

Crystal Data and Structure Refinement

The fundamental crystallographic parameters and refinement statistics are summarized below.

| Parameter | Value |

| Chemical formula | C₁₀H₇Br₂NO |

| Formula weight | 316.99 g/mol |

| Temperature | 93 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 22.2221 (5) Å |

| b | 4.0479 (1) Å |

| c | 21.7221 (4) Å |

| α | 90° |

| β | 102.167 (1)° |

| γ | 90° |

| Volume | 1910.07 (7) ų |

| Z | 8 |

| Density (calculated) | 2.203 Mg/m³ |

| Absorption coefficient | 8.45 mm⁻¹ |

| F(000) | 1216 |

| Refinement Details | |

| Reflections collected | 13437 |

| Independent reflections | 1727 [R(int) = 0.025] |

| Goodness-of-fit on F² | 1.11 |

| Final R indices [I>2σ(I)] | R1 = 0.017, wR2 = 0.046 |

| Largest diff. peak/hole | 0.36 and -0.60 e.Å⁻³ |

Data sourced from Schmidt et al. (2011).[1]

Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions, including hydrogen bonds and halogen contacts.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| O—H···N | - | - | - | - |

| C—H···O | - | - | - | - |

| Contact Type | Distance (Å) |

| Br···Br | 3.6284 (4) |

(Note: Specific geometric parameters for hydrogen bonds were not available in the abstract).

Mandatory Visualizations

The following diagrams illustrate the key workflows and structural relationships as required.

References

Spectroscopic Profile of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 35973-17-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available predicted spectroscopic data and outlines standard experimental protocols for acquiring such data.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₆BrNO₃ |

| Molecular Weight | 268.06 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O |

| InChI Key | NKUGXZLINWIUOR-UHFFFAOYSA-N |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. This data is computationally generated and provides expected values for experimental analysis.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 267.9604 |

| [M+Na]⁺ | 289.9423 |

| [M-H]⁻ | 265.9458 |

| [M+NH₄]⁺ | 284.9869 |

| [M+K]⁺ | 305.9163 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Note: The following NMR data is predicted based on the chemical structure and typical chemical shifts for quinoline and carboxylic acid moieties. Experimental verification is required.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.9 - 9.1 | s | H2 |

| ~8.2 - 8.4 | d | H5 |

| ~7.6 - 7.8 | t | H6 |

| ~7.9 - 8.1 | d | H7 |

| ~12.0 - 13.0 | br s | -COOH |

| ~11.0 - 12.0 | br s | -OH |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | -COOH |

| ~160 - 165 | C4 |

| ~145 - 150 | C2 |

| ~140 - 145 | C8a |

| ~130 - 135 | C7 |

| ~125 - 130 | C5 |

| ~120 - 125 | C6 |

| ~115 - 120 | C8 |

| ~110 - 115 | C4a |

| ~105 - 110 | C3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3200 | Broad, Medium | O-H stretch (Phenolic) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1580 | Medium | C=C stretch (Aromatic) |

| 1450 - 1400 | Medium | C-O-H bend (Carboxylic acid) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| ~1200 | Medium | C-O stretch (Phenolic) |

| ~800 - 750 | Strong | C-H bend (Aromatic) |

| ~700 - 600 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 (or more for dilute samples).

-

Relaxation Delay (d1): 1-5 seconds.

-

Spectral Width: -2 to 16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2-10 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to the solvent to enhance ionization.

-

-

Instrument Parameters:

-

Ionization Source: Electrospray Ionization (ESI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument and solvent system.

-

-

Data Acquisition and Processing:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other adducts.

-

If fragmentation data is desired (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of 8-hydroxyquinoline (8-HQ) and its derivatives from a laboratory curiosity to a cornerstone in medicinal and materials chemistry is a testament to the enduring power of scientific inquiry. First isolated in the late 19th century, this bicyclic aromatic compound, a fusion of a benzene and a pyridine ring with a hydroxyl group at the C-8 position, has demonstrated a remarkable versatility that continues to inspire innovation. Its unique ability to chelate metal ions, coupled with a privileged structural scaffold, has paved the way for a vast array of applications, ranging from antiseptics and analytical reagents to advanced materials for organic light-emitting diodes (OLEDs) and promising therapeutic agents for neurodegenerative diseases and cancer. This technical guide delves into the seminal discoveries, key synthetic milestones, and the evolving understanding of the multifaceted biological activities of 8-hydroxyquinoline and its derivatives.

The Genesis: Discovery and Early Synthetic Routes

The story of 8-hydroxyquinoline begins in 1880, when it was first synthesized by the Austrian chemist Hugo Weidel and his student Albert Cobenzl.[1] Their initial method involved the decarboxylation of a cinchonine derivative.[1] However, it was the subsequent work of Czech chemist Zdenko Hans Skraup that provided a more general and practical route to quinolines, a method that bears his name.[1] The Skraup synthesis, a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, proved to be a pivotal development in quinoline chemistry.[2][3] Shortly thereafter, in 1882, Paul Friedländer reported another fundamental method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] These early synthetic methodologies laid the groundwork for the systematic exploration of the chemical space around the quinoline nucleus.

The true potential of 8-hydroxyquinoline began to be unlocked in the 1920s with the discovery of its ability to form stable, often colorful, and insoluble complexes with a wide range of metal ions.[1] This chelating property, arising from the juxtaposition of the hydroxyl group and the pyridine nitrogen, became the defining characteristic of 8-HQ and the driving force behind its initial applications as an analytical reagent for the detection and quantification of metals.

Physicochemical Properties of 8-Hydroxyquinoline and Selected Derivatives

The substitution pattern on the 8-hydroxyquinoline scaffold significantly influences its physicochemical properties, which in turn dictate its biological activity and potential applications. The following table summarizes key properties of the parent compound and some of its notable derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 76 | 276 |

| 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | 179.60 | 122-124 | - |

| 5,7-Dichloro-8-hydroxyquinoline | C₉H₅Cl₂NO | 214.05 | 178-180 | - |

| 5-Nitro-8-hydroxyquinoline | C₉H₆N₂O₃ | 190.16 | 178-180 | - |

| 2-Methyl-8-hydroxyquinoline | C₁₀H₉NO | 159.18 | 72-74 | 266-267 |

Key Experimental Protocols: The Classical Syntheses

Skraup Synthesis of 8-Hydroxyquinoline

This protocol is a modification of the classic Skraup synthesis, adapted for the preparation of 8-hydroxyquinoline from o-aminophenol.

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (as an oxidizing agent)

-

Sodium Hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add glycerol to concentrated sulfuric acid while cooling in an ice bath.

-

To this mixture, slowly add o-aminophenol and o-nitrophenol with continuous stirring.

-

Heat the reaction mixture to 125-140°C for 4 hours. The reaction is exothermic and should be carefully controlled.[6]

-

After the reaction is complete, allow the mixture to cool to below 100°C.

-

Carefully pour the cooled reaction mixture into a large volume of water.

-

Neutralize the acidic solution with a 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the crude 8-hydroxyquinoline.[6]

-

Filter the precipitate, wash with water, and dry.

-

The crude product can be purified by steam distillation or recrystallization from ethanol.[6]

Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the Friedländer synthesis of a 2-substituted quinoline derivative.

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethanol (solvent)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 2-aminobenzophenone in ethanol in a round-bottom flask.[2]

-

Add ethyl acetoacetate to the solution.[2]

-

Add a few drops of concentrated hydrochloric acid to catalyze the reaction.[2]

-

Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.[2]

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.[2]

Biological Activities and Therapeutic Potential

The initial use of 8-hydroxyquinoline derivatives as antiseptics and disinfectants hinted at their broader biological potential. Over the decades, extensive research has revealed a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.

Antimicrobial and Antifungal Activity

The antimicrobial properties of 8-hydroxyquinoline and its derivatives have been recognized for over a century.[7] They exhibit activity against a range of bacteria and fungi, and their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth and enzymatic function. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 8-hydroxyquinoline derivatives against various microbial strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 6 - 512 | [8] |

| 5,7-Dichloro-8-hydroxyquinoline | Staphylococcus aureus | 25 - 100 | [8] |

| PH265 | Cryptococcus neoformans | 1 - 0.5 | [1] |

| PH276 | Candida auris | 8 | [1] |

Anticancer Activity

The potential of 8-hydroxyquinoline derivatives as anticancer agents has been an area of intense investigation. Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and survival. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for some 8-hydroxyquinoline derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [8] |

| Compound 5b | PC12 (neuroblastoma) | > 50 (low toxicity) | [9] |

| Compound 11 | C6 (glioma) | 5.45–9.6 µg/mL | [10] |

| Compound 11 | HeLa (cervical cancer) | 5.45–9.6 µg/mL | [10] |

| Compound 11 | HT29 (colon cancer) | 5.45–9.6 µg/mL | [10] |

Signaling Pathways and Experimental Workflows

Mechanism of Action in Alzheimer's Disease

One of the most exciting contemporary applications of 8-hydroxyquinoline derivatives is in the potential treatment of Alzheimer's disease. The "metal hypothesis" of Alzheimer's posits that the dysregulation of metal ions, particularly copper, zinc, and iron, in the brain contributes to the aggregation of amyloid-β (Aβ) peptides and oxidative stress. 8-Hydroxyquinoline derivatives, such as clioquinol and PBT2, are thought to exert their neuroprotective effects by chelating these excess metal ions, thereby preventing them from binding to Aβ and catalyzing the formation of reactive oxygen species (ROS). This action can lead to the disaggregation of existing Aβ plaques and a reduction in oxidative damage to neurons.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Literature review on the synthesis of quinoline carboxylic acids

For Researchers, Scientists, and Drug Development Professionals

Quinoline carboxylic acids represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been a subject of extensive research, leading to the development of several powerful named reactions and modern catalytic methods. This technical guide provides an in-depth review of the principal synthetic routes, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid in the design and execution of synthetic strategies.

Classical Named Reactions for Quinoline Carboxylic Acid Synthesis

The foundational methods for constructing the quinoline ring system often involve the condensation of anilines with carbonyl compounds. Many of these classical reactions can be adapted to produce quinoline carboxylic acids by selecting appropriate precursors.

Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids. It involves the reaction of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2]

General Reaction: Isatin + Carbonyl Compound (with α-methylene) + Base → Substituted Quinoline-4-carboxylic Acid

The reaction proceeds via the hydrolysis of the amide bond in isatin by the base, forming a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product.[1]

Experimental Protocol: Pfitzinger Synthesis of Indophenazino Fused Quinoline-4-Carboxylic Acids [3]

-

A solution containing the appropriate ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is prepared.

-

The mixture is heated under reflux for 24 hours.

-

Following reflux, the majority of the solvent is removed by distillation.

-

Water is added to the residue, and any neutral impurities are extracted with ether.

-

The aqueous layer is then acidified with acetic acid to precipitate the crude product.

Doebner Reaction

A variation of the Doebner-von Miller reaction, the Doebner reaction specifically synthesizes quinoline-4-carboxylic acids.[4] It involves a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[4][5]

General Reaction: Aniline + Aldehyde + Pyruvic Acid → Substituted Quinoline-4-carboxylic Acid

This method is particularly versatile as it allows for a wide variety of substituents on the aniline ring.[5] Recent improvements have focused on developing milder conditions and employing catalysts to improve yields, especially for anilines bearing electron-withdrawing groups.[5][6]

Experimental Protocol: Doebner Reaction for 2-Arylquinoline-4-carboxylic Acids (One-Pot, Solvent-Free) [6]

-

A mixture of an aromatic amine (e.g., 4-aminobenzoic acid, 1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and pyruvic acid (1 mmol) is prepared.

-

A catalytic amount of a solid acid catalyst (e.g., Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride) is added.

-

The mixture is heated (e.g., at 80°C) without solvent for a short duration (e.g., 12-30 minutes).

-

After the reaction is complete, the solid mixture is washed with a suitable solvent (e.g., hot ethanol) to isolate the product.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further derivatized. The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate.[7][8] The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[7] Saponification of the ester followed by decarboxylation yields the corresponding 4-hydroxyquinoline. If the decarboxylation step is omitted, a quinoline-3-carboxylic acid derivative is obtained.[9]

General Reaction Steps:

-

Aniline + Diethyl ethoxymethylenemalonate → Anilinomethylenemalonate intermediate

-

Thermal Cyclization → Ethyl 4-hydroxyquinoline-3-carboxylate

-

Saponification (e.g., with NaOH) → 4-Hydroxyquinoline-3-carboxylic acid[7]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [10]

-

Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a microwave vial equipped with a magnetic stir bar.

-

The vial is sealed and heated in a microwave synthesis system to a high temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 5-20 minutes).

-

After heating, the mixture is cooled to room temperature.

-

The precipitated product is collected by filtration and washed with a cold solvent, such as acetonitrile.

-

The solid is dried under vacuum.

Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[11][12] This acid- or base-catalyzed condensation and subsequent cyclodehydration reaction is a direct and efficient method for producing substituted quinolines.[13][14] To synthesize a quinoline carboxylic acid via this route, one of the carbonyl starting materials must contain a carboxylic acid or ester functionality.

General Reaction: 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-methylene → Substituted Quinoline

The reaction can be catalyzed by a range of acids (trifluoroacetic acid, p-toluenesulfonic acid, Lewis acids) or bases.[11][12]

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes key quantitative data for the discussed reactions.

| Reaction | Typical Substrates | Product | Catalyst/Conditions | Yield Range | Citation(s) |

| Pfitzinger | Isatin, Carbonyl compounds | Quinoline-4-carboxylic acids | Strong base (e.g., KOH), Reflux | Moderate to Good | [1],[3],[15] |

| Doebner | Anilines, Aldehydes, Pyruvic acid | Quinoline-4-carboxylic acids | Acid-catalyzed or catalyst-free, Reflux or MW | Good to Excellent | [4],[16],[6] |

| Gould-Jacobs | Anilines, Malonic esters | 4-Hydroxyquinoline-3-carboxylic acids | High temperature/Thermal cyclization, MW | Variable, can be high | [7],[9],[10] |

| Friedländer | 2-Aminoaryl ketones, Carbonyls | Substituted Quinolines | Acid or Base catalyst, Reflux | Good to Excellent | [11],[12],[13] |

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Pfitzinger Reaction Mechanism

The Pfitzinger reaction begins with the base-catalyzed opening of the isatin ring, followed by condensation with a carbonyl compound and subsequent cyclization to form the quinoline-4-carboxylic acid.

Caption: Mechanism of the Pfitzinger Reaction.

Doebner Reaction Workflow

The Doebner reaction typically follows a one-pot, three-component procedure, making it an efficient process.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. iipseries.org [iipseries.org]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. mdpi.com [mdpi.com]

- 10. ablelab.eu [ablelab.eu]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. organicreactions.org [organicreactions.org]

- 15. ijsr.net [ijsr.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Two plausible synthetic strategies are presented, based on established chemical transformations.

Introduction

This compound is a quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds. The introduction of a bromine atom and a carboxylic acid group to the quinoline core can significantly modulate the physicochemical and biological properties of the parent molecule, making it a valuable building block for the synthesis of novel therapeutic agents. The protocols outlined below are based on the well-established Gould-Jacobs reaction for the formation of the 4-hydroxyquinoline ring system.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |

| Molecular Weight | 268.06 g/mol | [1][2] |

| CAS Number | 35973-17-2 | [1] |

| Appearance | Solid | |

| InChI Key | NKUGXZLINWIUOR-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1cnc2c(Br)cccc2c1O |

Experimental Protocols

Two primary synthetic routes are proposed for the synthesis of this compound.

Strategy A: Synthesis starting from 2-Bromoaniline

This strategy employs the Gould-Jacobs reaction, commencing with a substituted aniline.

Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate

This step involves the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate.

-

Reactants:

-

2-Bromoaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.05 eq)

-

-

Procedure:

-

In a round-bottom flask, combine 2-bromoaniline and diethyl ethoxymethylenemalonate.

-